3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one
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Overview
Description
3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone core, followed by the introduction of the benzotriazolyl and thiophenyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers can use it to explore new therapeutic targets and to develop novel treatments for various diseases.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. They might serve as lead compounds in drug discovery programs aimed at developing new medications for conditions like infections, cancer, or inflammatory diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties. It might also find applications in the production of specialty chemicals or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a therapeutic effect. The pathways involved might include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(thiophen-2-yl)azetidin-2-one include other azetidinones, such as:
- 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-hydroxyethyl)-4-(thiophen-2-yl)azetidin-2-one
- 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-methoxyethyl)-4-(thiophen-2-yl)azetidin-2-one
- 3-(1H-1,2,3-benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-(phenyl)azetidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-1-(2-ethoxyethyl)-4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-23-10-9-20-15(14-8-5-11-24-14)16(17(20)22)21-13-7-4-3-6-12(13)18-19-21/h3-8,11,15-16H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIIPYYLISEZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(C(C1=O)N2C3=CC=CC=C3N=N2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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